![molecular formula C66H70Br2O4 B11766067 11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)
11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and bromine atoms
Vorbereitungsmethoden
The synthesis of 11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 11-bromoundecanol, which is then reacted with various reagents to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Wissenschaftliche Forschungsanwendungen
11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Medicinal Chemistry: Researchers are exploring its potential as a pharmaceutical intermediate, particularly in the development of new drugs with specific biological activities.
Industrial Applications: The compound is also used in various industrial processes, including the production of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of 11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s bromine atoms and aromatic rings may play a role in its binding to target molecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate stands out due to its unique structure and reactivity. Similar compounds include:
11-bromoundecyl methacrylate: This compound has a similar bromine-containing structure but differs in its functional groups and applications.
11-bromo-1-undecanol: Another bromine-containing compound, primarily used as an intermediate in organic synthesis.
4-bromo-1,2-diphenylethene: Shares some structural similarities but has different reactivity and applications.
Eigenschaften
Molekularformel |
C66H70Br2O4 |
|---|---|
Molekulargewicht |
1087.1 g/mol |
IUPAC-Name |
11-bromoundecyl 4-[2-[4-[(Z)-2-[4-[2-[4-(11-bromoundecoxycarbonyl)phenyl]ethynyl]phenyl]-1,2-diphenylethenyl]phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C66H70Br2O4/c67-49-21-11-7-3-1-5-9-13-23-51-71-65(69)61-45-37-55(38-46-61)31-29-53-33-41-59(42-34-53)63(57-25-17-15-18-26-57)64(58-27-19-16-20-28-58)60-43-35-54(36-44-60)30-32-56-39-47-62(48-40-56)66(70)72-52-24-14-10-6-2-4-8-12-22-50-68/h15-20,25-28,33-48H,1-14,21-24,49-52H2/b64-63- |
InChI-Schlüssel |
ZFYQVJNTZATKEC-MJGXADGJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCCCCCCCCCCCBr)/C5=CC=C(C=C5)C#CC6=CC=C(C=C6)C(=O)OCCCCCCCCCCCBr |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCCCCCCCCCCCBr)C5=CC=C(C=C5)C#CC6=CC=C(C=C6)C(=O)OCCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


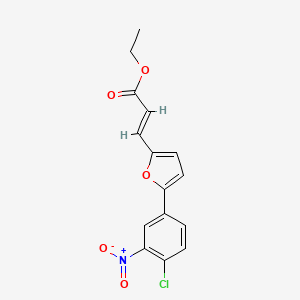

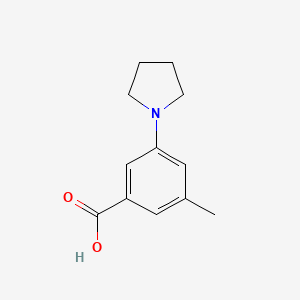
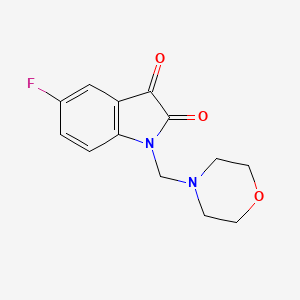
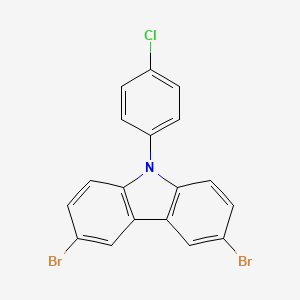
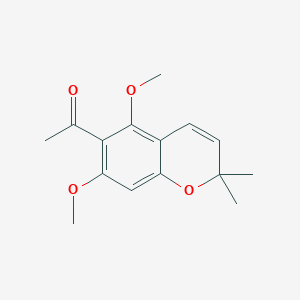

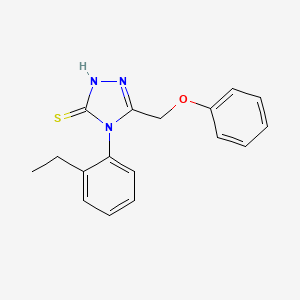
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)
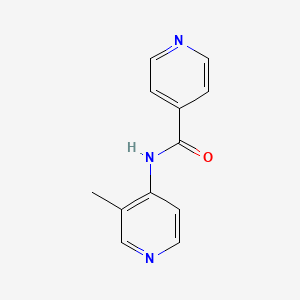
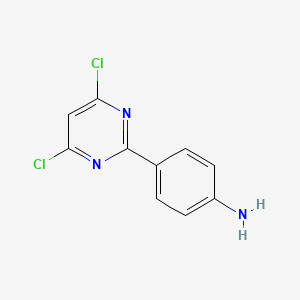
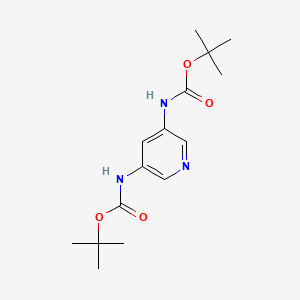
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)
